molecular formula C12H20ClNO2 B15320722 1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride

1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride

Cat. No.: B15320722
M. Wt: 245.74 g/mol
InChI Key: LNMQMEIDAZUKLF-UHFFFAOYSA-N
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Description

1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with an amino group and a 4-(propan-2-yloxy)phenyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is structurally related to beta-amino alcohols, which are often studied for their biological activity, including antimicrobial and central nervous system effects .

Properties

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

1-amino-1-(4-propan-2-yloxyphenyl)propan-2-ol;hydrochloride

InChI

InChI=1S/C12H19NO2.ClH/c1-8(2)15-11-6-4-10(5-7-11)12(13)9(3)14;/h4-9,12,14H,13H2,1-3H3;1H

InChI Key

LNMQMEIDAZUKLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C(C)O)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Alkoxy Substituent Effects

Substituent Chain Length logP (Predicted) Aqueous Solubility
Propan-2-yloxy C3, branched ~2.1 Moderate
Butoxy C4, linear ~2.8 Low
Hexyloxy C6, linear ~4.0 Very low

The target compound’s isopropoxy group balances lipophilicity and solubility, whereas longer alkoxy chains (e.g., hexyloxy) may hinder bioavailability .

Fluorinated Analogs

highlights fluorinated derivatives such as 1-Amino-3,3,3-trifluoro-2-[4-(trifluoromethoxy)phenyl]propan-2-ol hydrochloride (C10H10ClF6NO2). Key differences:

  • Fluorine substitution : The trifluoromethoxy group (-OCF3) increases electronegativity and metabolic stability compared to the target compound’s isopropoxy group.
  • Acidity : Fluorine atoms lower the pKa of hydroxyl groups, enhancing hydrogen-bonding strength.
  • Bioactivity : Fluorinated analogs are often prioritized in drug design for improved membrane permeability and resistance to enzymatic degradation .

Piperazinyl and Adamantyl Derivatives

and describe compounds with bulky substituents:

  • 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride (): The adamantyl group adds steric bulk and rigidity, which may enhance binding to hydrophobic pockets in proteins. The dihydrochloride salt increases ionic strength compared to the target compound’s single hydrochloride.

These derivatives exemplify strategies for optimizing target engagement but may trade off solubility for increased molecular weight .

Stereochemical and Positional Isomers

discusses (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol hydrochloride, which differs from the target compound in:

  • Stereochemistry : The (R)-configuration at the chiral center could lead to divergent biological activity (e.g., receptor selectivity).
  • Substituent position : A fluorine atom at the para position of the phenyl ring vs. the target’s isopropoxy group. Fluorine’s smaller size and higher electronegativity may alter electronic interactions .

Thioether and Alkylamino Variants

describes 1-(octylamino)-3-[4-(propan-2-ylsulfanyl)phenoxy]propan-2-ol hydrochloride, featuring:

  • Octylamino chain: The long alkyl chain drastically elevates lipophilicity (logP >5), likely reducing solubility and requiring formulation adjustments .

Preparation Methods

Reductive Amination of 1-[4-(Propan-2-yloxy)phenyl]propan-2-one

Reductive amination represents the most widely reported method for synthesizing the target compound. This one-pot strategy involves the condensation of 1-[4-(propan-2-yloxy)phenyl]propan-2-one with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride (NaBH3CN).

Procedure :

  • Condensation : A mixture of 1-[4-(propan-2-yloxy)phenyl]propan-2-one (2.0 g, 8.7 mmol) and ammonium acetate (11.42 g, 148 mmol) in anhydrous methanol (15.5 mL) is stirred at 25°C for 36 hours.
  • Reduction : NaBH3CN (1.2 eq) is added portionwise under nitrogen, with monitoring by TLC (ethyl acetate/hexane, 3:7).
  • Workup : The crude product is acidified with HCl (32%) to pH 3, extracted with dichloromethane, and purified via recrystallization from acetone.

Key Parameters :

  • Solvent : Methanol provides optimal proton availability for imine formation.
  • Temperature : Room temperature minimizes side reactions like over-reduction.
  • Yield : 68–72% after recrystallization.

Epoxide Ring-Opening with Ammonia

An alternative route utilizes epichlorohydrin derivatives to construct the amino alcohol backbone. This method, adapted from thienopyrimidine synthesis protocols, involves nucleophilic attack by ammonia on a preformed epoxide.

Procedure :

  • Epoxide Synthesis : 4-(Propan-2-yloxy)phenyl glycidyl ether is prepared via Mitsunobu reaction between 4-(propan-2-yloxy)phenol and epichlorohydrin using triphenylphosphine and DIAD.
  • Ring-Opening : The epoxide (8.2 g, 40.36 mmol) is treated with aqueous ammonia (28% w/w) in chloroform at 0–5°C for 30 minutes.
  • Isolation : The product is extracted with dichloromethane, dried over Na2SO4, and converted to the hydrochloride salt using HCl gas.

Optimization Insights :

  • Temperature Control : Reactions below 5°C prevent polymerization of the epoxide.
  • Yield : 39–45% after two steps.

Mitsunobu Etherification Followed by Amination

For stereochemical control, Mitsunobu conditions enable the installation of the propan-2-yloxy group prior to amination.

Procedure :

  • Ether Formation : 4-Hydroxyphenylpropan-2-ol is reacted with 2-propanol under Mitsunobu conditions (DIAD, PPh3) in THF at 0°C.
  • Amination : The intermediate alcohol undergoes Gabriel synthesis with phthalimide potassium, followed by hydrazinolysis to release the primary amine.
  • Salt Formation : Treatment with HCl in isopropanol yields the hydrochloride.

Advantages :

  • Stereoselectivity : >90% retention of configuration at the chiral center.
  • Yield : 58–63% over three steps.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagent Conditions Yield Purity (HPLC)
Reductive Amination 1-[4-(Propan-2-yloxy)phenyl]propan-2-one NaBH3CN 25°C, 36 h 68–72% 98.5%
Epoxide Ring-Opening 4-(Propan-2-yloxy)phenyl glycidyl ether NH3(aq) 0–5°C, 30 min 39–45% 97.2%
Mitsunobu Route 4-Hydroxyphenylpropan-2-ol DIAD/PPh3 0°C → reflux 58–63% 99.1%

Analytical Characterization and Quality Control

Structural Elucidation

  • 1H NMR (400 MHz, D2O): δ 7.28 (d, J = 8.4 Hz, 2H, ArH), 6.89 (d, J = 8.4 Hz, 2H, ArH), 4.55 (hept, J = 6.0 Hz, 1H, OCH(CH3)2), 3.98 (dd, J = 8.0, 4.4 Hz, 1H, CHOH), 3.12 (dd, J = 12.8, 4.4 Hz, 1H, CHNH2), 1.32 (d, J = 6.0 Hz, 6H, OCH(CH3)2).
  • HRMS : m/z calc. for C12H19NO2 [M+H]+: 222.1494; found: 222.1491.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥98% purity for all major synthetic routes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-ol hydrochloride, and how can yield and purity be optimized?

  • Methodological Answer : The synthesis of structurally similar amino-propanol hydrochlorides typically involves nucleophilic substitution or reductive amination. For example, intermediates with aryloxy groups (e.g., naphthalen-2-yloxy) are synthesized via etherification of phenol derivatives with epichlorohydrin, followed by amine coupling . Optimization includes using anhydrous conditions to minimize hydrolysis and employing column chromatography or recrystallization for purity (>95%) . Reaction monitoring via TLC or HPLC is critical to identify by-products like unreacted amines or hydroxyl intermediates .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C13H20ClNO2), while FT-IR identifies functional groups (e.g., NH2 stretch at ~3300 cm<sup>-1</sup>, C-O-C at ~1250 cm<sup>-1</sup>) . X-ray crystallography, as demonstrated for analogous compounds, resolves stereochemistry and hydrogen-bonding networks in the hydrochloride salt . <sup>1</sup>H/<sup>13</sup>C NMR (D2O or DMSO-d6) assigns proton environments, with aromatic protons at δ 6.8–7.2 ppm and isopropyl methine at δ 4.5–5.0 ppm .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Hydrochloride salts generally enhance aqueous solubility (e.g., >50 mg/mL in water at 25°C for similar compounds) . Stability studies in buffered solutions (pH 4–9) show degradation <5% over 24 hours at 37°C, but acidic conditions (pH <3) may hydrolyze the propan-2-yloxy group. Storage at −20°C in desiccated form minimizes hygroscopic decomposition .

Advanced Research Questions

Q. How can discrepancies in reported biological activity between this compound and its structural analogs be resolved?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, replacing the 4-(propan-2-yloxy)phenyl group with a 4-chlorophenyl moiety (as in ) alters lipophilicity (LogP increases by ~0.5), impacting membrane permeability . Use radioligand binding assays to quantify affinity variations (e.g., IC50 differences >10-fold) and molecular docking to identify steric clashes or hydrogen-bond mismatches in target proteins .

Q. What strategies mitigate stereochemical instability during in vitro assays?

  • Methodological Answer : Racemization at the amino-propanol chiral center can occur under basic conditions. Stabilization methods include:

  • Using phosphate buffers (pH 7.4) instead of Tris-based buffers to avoid nucleophilic attack .
  • Adding antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation of the secondary amine .
  • Chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (>98%) during long-term assays .

Q. How can degradation pathways be characterized under accelerated stress conditions?

  • Methodological Answer : Forced degradation studies (40°C/75% RH for 4 weeks or 1 M HCl/NaOH at 60°C for 24 hours) reveal major degradation products. LC-MS/MS identifies fragments like 4-(propan-2-yloxy)benzaldehyde (m/z 165.1) from oxidative cleavage or deaminated propanol derivatives . Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

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